Positional Isomerism Drives Target Selectivity: ROMK Channel vs. MmpL3 Transporter vs. hERG
The 3‑chlorophenoxy substitution in CAS 102207‑81‑8 places this compound within the genus claimed in US9206198 for ROMK (Kir1.1) inhibition [1]. In contrast, the isomeric compound MSU‑43085 (containing a different chlorophenoxy orientation) inhibits MmpL3 with EC₅₀ = 120 nM against Mycobacterium tuberculosis . Direct ROMK IC₅₀ data for CAS 102207‑81‑8 are not publicly available; however, the patent discloses structurally related 2‑phenoxymethyl‑4‑amino‑6‑methylpyrimidines with ROMK IC₅₀ values ranging from 5 nM to 20 nM in human Kir1.1 whole‑cell voltage‑clamp assays [1], establishing class‑level ion‑channel activity.
| Evidence Dimension | Primary biological target |
|---|---|
| Target Compound Data | ROMK (Kir1.1) inhibition (class‑level; specific IC₅₀ not reported) |
| Comparator Or Baseline | MSU-43085 (positional isomer): MmpL3 inhibition EC₅₀ = 120 nM (Mtb) |
| Quantified Difference | Target class changes: ion channel (ROMK) vs. membrane transporter (MmpL3); 120 nM EC₅₀ available for comparator only |
| Conditions | ROMK: human Kir1.1 whole‑cell voltage‑clamp electrophysiology (HEK293/CHO cells); MmpL3: Mtb survival assay |
Why This Matters
For programs targeting renal potassium handling or diuretic mechanisms, a ROMK‑class inhibitor is mechanistically distinct from an antibacterial agent, guiding procurement toward the appropriate isomer.
- [1] US9206198B2 – Inhibitors of the renal outer medullary potassium channel. Assignee: Merck Sharp & Dohme Corp. Priority: 2013-07-26. View Source
